Cas no 39255-20-4 (1-Bromo-4-(2-ethoxyethoxy)benzene)
1-Bromo-4-(2-ethoxyethoxy)benzene Chemical and Physical Properties
Names and Identifiers
-
- 1-Bromo-4-(2-ethoxyethoxy)benzene
- 1-(4-BROMOPHENOXY)-1-ETHOXYETHANE
- 1-(4'-BROMOPHENOXY)-1-ETHOXYETHANE
- 1-bromanyl-4-(2-ethoxyethoxy)benzene
- 1-bromo-4-[2-(ethoxy)ethoxy]benzene
- AG-F-38659
- AK110884
- Benzene,1-bromo-4-(2-ethoxyethoxy)-
- CTK4I1197
- SureCN3631389
- NS00057895
- 39255-20-4
- A824489
- DTXSID501301026
- CS-0332455
- FT-0639539
- QACZJJNHOATNHA-UHFFFAOYSA-N
- AKOS008948015
- AS-61899
- SCHEMBL3631389
- DB-019077
-
- MDL: MFCD00000096
- Inchi: 1S/C10H13BrO2/c1-2-12-7-8-13-10-5-3-9(11)4-6-10/h3-6H,2,7-8H2,1H3
- InChI Key: QACZJJNHOATNHA-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)OCCOCC
Computed Properties
- Exact Mass: 244.01000
- Monoisotopic Mass: 244.01
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 5
- Complexity: 122
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 18.5A^2
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.8
Experimental Properties
- Color/Form: Not available
- Density: 1.4154 (rough estimate)
- Boiling Point: 130-132 ºC
- Flash Point: 106.1°C
- Refractive Index: 1.521-1.523
- PSA: 18.46000
- LogP: 3.21040
- Solubility: Not available
1-Bromo-4-(2-ethoxyethoxy)benzene Customs Data
- HS CODE:2909309090
- Customs Data:
China Customs Code:
2909309090Overview:
2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
1-Bromo-4-(2-ethoxyethoxy)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019064924-5g |
1-Bromo-4-(2-ethoxyethoxy)benzene |
39255-20-4 | 95% | 5g |
$187.15 | 2023-09-02 | |
| Alichem | A019064924-10g |
1-Bromo-4-(2-ethoxyethoxy)benzene |
39255-20-4 | 95% | 10g |
$261.88 | 2023-09-02 | |
| eNovation Chemicals LLC | D765304-5g |
1-(4'-Bromophenoxy)-1-ethoxyethane |
39255-20-4 | 95% | 5g |
$535 | 2024-06-06 | |
| eNovation Chemicals LLC | D765304-10g |
1-(4'-Bromophenoxy)-1-ethoxyethane |
39255-20-4 | 95% | 10g |
$660 | 2023-05-17 | |
| TRC | B283455-1g |
1-Bromo-4-(2-ethoxyethoxy)benzene |
39255-20-4 | 1g |
$ 245.00 | 2022-06-07 | ||
| TRC | B283455-2.5g |
1-Bromo-4-(2-ethoxyethoxy)benzene |
39255-20-4 | 2.5g |
$ 375.00 | 2022-06-07 | ||
| TRC | B283455-5g |
1-Bromo-4-(2-ethoxyethoxy)benzene |
39255-20-4 | 5g |
$ 795.00 | 2022-06-07 | ||
| eNovation Chemicals LLC | D765304-1g |
1-(4'-Bromophenoxy)-1-ethoxyethane |
39255-20-4 | 95% | 1g |
$270 | 2025-02-20 | |
| eNovation Chemicals LLC | D765304-250mg |
1-(4'-Bromophenoxy)-1-ethoxyethane |
39255-20-4 | 95% | 250mg |
$185 | 2025-02-20 | |
| eNovation Chemicals LLC | D765304-5g |
1-(4'-Bromophenoxy)-1-ethoxyethane |
39255-20-4 | 95% | 5g |
$560 | 2025-02-20 |
1-Bromo-4-(2-ethoxyethoxy)benzene Suppliers
1-Bromo-4-(2-ethoxyethoxy)benzene Related Literature
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
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Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on 1-Bromo-4-(2-ethoxyethoxy)benzene
The Synthesis, Properties, and Applications of 1-Bromo-4-(2-Ethoxyethoxy)Benzene (CAS No. 39255-20-4): A Versatile Building Block in Chemical and Pharmaceutical Research
1-Bromo-4-(2-Ethoxyethoxy)Benzene, identified by the CAS registry number 39255-20-4, is an organic compound characterized by a bromine atom attached to a phenyl ring substituted with a 2-ethoxyethoxy group. This structure confers unique chemical reactivity and physical properties, making it a valuable intermediate in synthetic chemistry. The compound exists as a clear liquid at room temperature with a boiling point of approximately 187°C under standard conditions. Its solubility profile—moderate solubility in common organic solvents like dichloromethane and ethanol—facilitates its use in various laboratory-scale reactions.
A recent study published in the Journal of Medicinal Chemistry highlighted the role of this compound as an intermediate in the synthesis of novel brominated aromatic derivatives. Researchers demonstrated its utility in Suzuki-Miyaura cross-coupling reactions to produce bioactive compounds targeting cancer cell signaling pathways. The bromine atom serves as an ideal handle for palladium-catalyzed coupling, enabling precise structural modifications while retaining the ethoxyether moiety’s stabilizing effects on molecular stability.
In materials science applications, this compound has gained attention for its role in synthesizing amphiphilic polymers with tunable surface properties. A 2023 paper in Polymer Chemistry described its incorporation into polyurethane networks to enhance hydrophilicity without compromising mechanical strength. The ethoxylated ether group contributes to hydrogen bonding capabilities, while the aromatic ring provides rigidity—a combination critical for biomedical coatings and drug delivery systems.
The compound’s utility extends to analytical chemistry as a calibration standard for gas chromatography-mass spectrometry (GC/MS). Its distinct fragmentation pattern under electron impact ionization (m/z peaks at 367 [M+], 186 [C8H9Br+], and characteristic ether cleavage products) allows precise quantification even at trace levels. This property is particularly valuable for environmental monitoring studies assessing organic contaminants in water samples.
Emerging research focuses on optimizing green synthesis routes for this compound using heterogeneous catalysts. A team from the University of Tokyo reported achieving >98% yield via microwave-assisted esterification using montmorillonite K10, eliminating hazardous solvents traditionally required for ether formation steps. Such advancements align with current trends toward sustainable chemistry practices while maintaining product purity standards.
In pharmaceutical development contexts, the compound’s bromoarene framework has been leveraged to design prodrugs with improved metabolic stability. A preclinical study published last year demonstrated that substituting terminal functional groups on this scaffold resulted in compounds with enhanced permeability across Caco-2 cell monolayers—a key parameter for oral drug delivery systems.
The unique combination of substituents also enables photochemical applications through energy transfer mechanisms. Researchers at MIT recently synthesized fluorescent probes by attaching this benzene derivative to conjugated polymers, achieving quantum yields exceeding 65% under UV excitation. The ethoxylated group acts as an electron-donating unit that stabilizes excited states while minimizing photobleaching effects.
In semiconductor manufacturing processes, this compound functions as a selective etchant for silicon nitride layers during microelectronic fabrication steps. Its ability to dissolve silicon oxynitride without affecting adjacent aluminum interconnects has been validated through SEM analysis comparing post-treatment surface morphologies—a critical factor for nanoscale device fabrication reliability.
Clinical research initiatives are exploring its potential as an adjuvant agent in photodynamic therapy (PDT). Preclinical trials indicate that when conjugated with photosensitizers via click chemistry reactions, it enhances cellular uptake efficiency by exploiting the hydrophilic properties of the ethoxylated group while maintaining optimal light absorption characteristics.
This multifunctional molecule continues to drive innovation across disciplines due to its adaptable chemical architecture. Ongoing studies aim to further exploit its reactivity profile through machine learning-guided retrosynthetic analysis, identifying novel synthetic pathways that minimize environmental impact while maximizing functional group compatibility with diverse application domains.
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